Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe
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Overview
Description
Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe: is a synthetic compound that belongs to the class of protected amino acids. It is often used in peptide synthesis and other chemical research applications. The compound contains various functional groups, including benzyl (OBn) and methoxy (OMe) groups, which provide specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe typically involves the protection of amino and carboxyl groups to prevent unwanted reactions during peptide synthesis. The process may include:
Protection of the Amino Group: Using tert-butyloxycarbonyl (Boc) to protect the amino group.
Protection of the Carboxyl Group: Using benzyl (OBn) and methoxy (OMe) groups to protect the carboxyl groups.
Coupling Reactions: Employing coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form peptide bonds.
Industrial Production Methods: Industrial production may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl (OBn) group.
Reduction: Reduction reactions may target the methoxy (OMe) groups.
Substitution: Substitution reactions can occur at various functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry:
- Used in peptide synthesis as a protected amino acid.
- Employed in the study of reaction mechanisms and chemical properties.
Biology:
- Utilized in the synthesis of biologically active peptides and proteins.
- Investigated for its role in enzyme-substrate interactions.
Medicine:
- Potential applications in drug development and delivery systems.
- Studied for its therapeutic properties and interactions with biological targets.
Industry:
- Used in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe involves its interaction with specific molecular targets and pathways. The protected amino and carboxyl groups allow for selective reactions and modifications, making it a valuable tool in chemical synthesis and research.
Comparison with Similar Compounds
Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OH: Similar structure but with a free carboxyl group.
Boc-DL-gGlu(OBn)-DL-Glu(OH)-OMe: Similar structure but with a free amino group.
Uniqueness: Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe is unique due to its specific combination of protecting groups, which provide distinct chemical properties and reactivity. This makes it particularly useful in peptide synthesis and other specialized applications.
Properties
Molecular Formula |
C24H34N2O9 |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
dimethyl 2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate |
InChI |
InChI=1S/C24H34N2O9/c1-24(2,3)35-23(31)26-18(22(30)34-15-16-9-7-6-8-10-16)11-13-19(27)25-17(21(29)33-5)12-14-20(28)32-4/h6-10,17-18H,11-15H2,1-5H3,(H,25,27)(H,26,31) |
InChI Key |
VCMPNJFKDUJAFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)NC(CCC(=O)OC)C(=O)OC)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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